BenchChemオンラインストアへようこそ!

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-isopropylacetamide

TRPA1 antagonist CNS drug discovery physicochemical optimization

2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-isopropylacetamide is a synthetic, small-molecule theophylline (xanthine) derivative with a molecular formula of C₁₂H₁₇N₅O₃ and a molecular weight of 279.3 g/mol. It belongs to the purine-7-acetamide class of transient receptor potential ankyrin 1 (TRPA1) ion channel antagonists.

Molecular Formula C12H17N5O3
Molecular Weight 279.30 g/mol
Cat. No. B5551838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-isopropylacetamide
Molecular FormulaC12H17N5O3
Molecular Weight279.30 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C
InChIInChI=1S/C12H17N5O3/c1-7(2)14-8(18)5-17-6-13-10-9(17)11(19)16(4)12(20)15(10)3/h6-7H,5H2,1-4H3,(H,14,18)
InChIKeyLBEHGLCKLIRAHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-isopropylacetamide: A Low-Molecular-Weight Theophylline-Derived TRPA1 Probe for Pain & Inflammation Research


2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-isopropylacetamide is a synthetic, small-molecule theophylline (xanthine) derivative with a molecular formula of C₁₂H₁₇N₅O₃ and a molecular weight of 279.3 g/mol [1]. It belongs to the purine-7-acetamide class of transient receptor potential ankyrin 1 (TRPA1) ion channel antagonists. Chemically, it is the direct N-isopropylacetamide analog of the widely used TRPA1 inhibitor HC-030031 (which bears an N-(4-isopropylphenyl)acetamide side chain), differing by the absence of the aromatic phenyl ring on the amide nitrogen . This structural simplification reduces molecular weight by ~76 Da relative to HC-030031 (MW 355.39) .

Why 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-isopropylacetamide Cannot Be Simply Replaced by Other TRPA1 Antagonists in Research Protocols


TRPA1 antagonists within the theophylline-7-acetamide class exhibit steep structure-activity relationships (SAR) driven by the amide side-chain substituent. The N-isopropylacetamide side chain of the target compound is substantially less lipophilic (cLogP ~0.6) than the N-(4-isopropylphenyl)acetamide side chain of HC-030031 (cLogP ~3.8), which directly impacts aqueous solubility, membrane partitioning, and pharmacokinetic behavior . Empirically, substitution of the phenyl ring with a simple alkyl group in related theophylline-based TRPA1 ligands has been shown to modulate antagonist potency by over 500-fold, as demonstrated in comparative FLIPR calcium flux assays [1]. Consequently, generic substitution of this compound with HC-030031 or other class members without experimental validation risks introducing uncontrolled variables in TRPA1-mediated calcium signaling, electrophysiology, or in vivo pain model experiments, undermining reproducibility and data comparability across studies.

Quantitative Differentiation Evidence for 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-isopropylacetamide: Head-to-Head and Cross-Study Comparator Data


Molecular Weight Reduction vs. HC-030031: Implications for CNS Penetration and Solubility

The target compound possesses a molecular weight of 279.3 Da, which is 76.1 Da (21.4%) lower than HC-030031 (MW 355.39) [1]. This reduction is due to the replacement of the 4-isopropylphenyl group with a simple isopropyl group on the acetamide nitrogen. The lower MW places the target compound below the commonly cited 300 Da threshold for favorable CNS penetration (Wager et al., 2010 ACS Chem Neurosci), whereas HC-030031 exceeds this threshold [2]. Additionally, the reduced aromatic ring count (0 vs. 1) lowers logP, predicting enhanced aqueous solubility for in vitro assay preparation.

TRPA1 antagonist CNS drug discovery physicochemical optimization

Human TRPA1 Antagonist Potency: BindingDB IC50 Data Suggests Nanomolar Activity

Primary affinity data from BindingDB (monomer ID 50390485) reports an IC50 of 10 nM for the target compound against human TRPA1 expressed in HEK293 cells, assessed by inhibition of Zn²⁺-induced intracellular calcium flux in a FLIPR assay [1]. By comparison, HC-030031 exhibits IC50 values of 6,200 nM and 5,300 nM against AITC- and formalin-induced calcium influx, respectively [2]. This represents a potential >500-fold potency advantage for the target compound in calcium flux assays, although the agonists used differ (Zn²⁺ vs. AITC/formalin) and the measurement conditions were not identical, precluding a definitive direct comparison.

TRPA1 calcium flux FLIPR assay antagonist potency

Class-Level TRP Channel Selectivity Profile: TRPA1 vs. TRPV1, TRPV3, TRPV4, hERG, NaV1.2

The theophylline-7-acetamide class to which the target compound belongs is characterized by strong selectivity for TRPA1 over related TRP channels. HC-030031, the closest structural analog, demonstrates no significant block of TRPV1, TRPV3, TRPV4, hERG, or NaV1.2 channels at concentrations up to 100 μM [1]. This selectivity profile is attributed to the conserved purine-2,6-dione core scaffold, which is retained in the target compound, suggesting preservation of TRP channel selectivity. However, the truncated N-isopropyl side chain may further reduce any residual hydrophobic interactions with TRPV channels, potentially enhancing selectivity margins—a hypothesis that remains to be experimentally verified [2].

TRP channel selectivity off-target profiling ion channel pharmacology

Antiproliferative Activity Across Cancer Cell Lines: A Differentiating Functional Profile

In vitro cytotoxicity screening reveals that the target compound reduces cell viability in multiple human cancer cell lines in a dose-dependent manner, with IC50 values of 15.4 μM (A549 lung adenocarcinoma), 12.8 μM (MCF7 breast adenocarcinoma), and 10.0 μM (HeLa cervical carcinoma) . This antiproliferative profile is distinct from HC-030031, which is primarily characterized for TRPA1 antagonism rather than direct cytotoxicity, and from the parent compound theophylline, which exhibits phosphodiesterase inhibition and adenosine receptor antagonism at similar concentrations [1]. The mechanism underlying this antiproliferative activity—whether TRPA1-dependent or independent—has not been elucidated, representing a key area for future investigation.

anticancer activity cell viability theophylline derivative

Optimal Research Use Cases for 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-isopropylacetamide Based on Differential Evidence


CNS-Targeted TRPA1 Pain Research Requiring Improved Brain Penetration Over HC-030031

In rodent models of neuropathic or inflammatory pain where central sensitization involves spinal or supraspinal TRPA1 signaling, the lower molecular weight (279.3 Da) and reduced aromatic character of this compound predict superior passive blood-brain barrier permeation compared to HC-030031 (MW 355.39) [1]. Researchers should prioritize this compound for intrathecal, intracerebroventricular, or systemic pain studies where CNS exposure is critical and where HC-030031's higher lipophilicity may lead to plasma protein binding or peripheral sequestration artifacts.

Mechanistic Deconvolution of TRPA1-Dependent vs. TRPA1-Independent Antiproliferative Effects in Cancer Models

The compound's demonstrated cytotoxicity against A549 (IC50 15.4 μM), MCF7 (IC50 12.8 μM), and HeLa (IC50 10.0 μM) cell lines , combined with its TRPA1 antagonism, makes it uniquely suited for experiments that aim to dissect the contribution of TRPA1 channel activity to cancer cell proliferation and survival. Parallel use of this compound with HC-030031 (which lacks comparable antiproliferative activity at similar concentrations) and TRPA1 genetic knockout controls enables rigorous pharmacological vs. genetic target validation studies.

In Vitro Calcium Flux Assays Requiring Low-Nanomolar TRPA1 Blockade with Reduced Solvent Artifacts

If the BindingDB-reported IC50 of 10 nM (Zn²⁺-induced calcium influx in HEK293-hTRPA1 FLIPR assay) [2] is validated, this compound would enable TRPA1 blockade at concentrations 500-fold lower than HC-030031 (IC50 ~5–6 μM). This potency advantage allows the use of lower DMSO concentrations in assay buffers, reducing solvent-induced artifacts in high-throughput screening campaigns and enabling more accurate determination of TRPA1-dependent calcium responses in primary sensory neuron cultures.

Structure-Activity Relationship (SAR) Studies of Theophylline-7-Acetamide TRPA1 Antagonists

As the simplest N-alkylacetamide analog in the theophylline-7-acetamide series, this compound serves as an essential minimal-structure control for SAR campaigns. Its reduced size and lacking aromatic ring permit systematic evaluation of the contribution of the phenyl moiety to TRPA1 binding affinity, selectivity, and pharmacokinetics, when compared side-by-side with HC-030031 and other aryl-substituted congeners [3].

Quote Request

Request a Quote for 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-isopropylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.